molecular formula C22H32ClNO3 B13784454 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride CAS No. 74041-84-2

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride

Cat. No.: B13784454
CAS No.: 74041-84-2
M. Wt: 393.9 g/mol
InChI Key: LPJFEUQCHVZSMS-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a methoxyethyl group, and a phenylbutylamino group.

Preparation Methods

The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves several steps. The synthetic route typically includes the following steps:

    Formation of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the phenoxy group.

    Introduction of the methoxyethyl group: This step involves the reaction of the intermediate compound with a methoxyethylating agent under controlled conditions.

    Formation of the phenylbutylamino group: This step involves the reaction of the intermediate compound with a phenylbutylamine derivative.

    Final assembly and purification: The final step involves the combination of the intermediate compounds to form the desired product, followed by purification to obtain the hydrochloride salt.

Chemical Reactions Analysis

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride can be compared with other similar compounds, such as:

    1-(4-(2-Hydroxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride: This compound has a hydroxyethyl group instead of a methoxyethyl group.

    1-(4-(2-Methoxyethyl)phenoxy)-3-((4-methylbutyl)amino)-2-propanol hydrochloride: This compound has a methylbutyl group instead of a phenylbutyl group.

    1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-butanol hydrochloride: This compound has a butanol group instead of a propanol group.

Properties

CAS No.

74041-84-2

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(4-phenylbutylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C22H31NO3.ClH/c1-25-16-14-20-10-12-22(13-11-20)26-18-21(24)17-23-15-6-5-9-19-7-3-2-4-8-19;/h2-4,7-8,10-13,21,23-24H,5-6,9,14-18H2,1H3;1H

InChI Key

LPJFEUQCHVZSMS-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CNCCCCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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